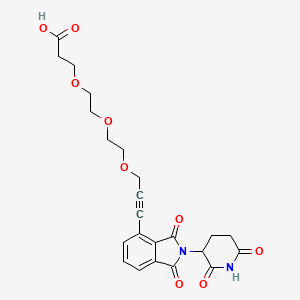

Thalidomide-propargyl-O-PEG2-C2-acid

Description

Thalidomide-propargyl-O-PEG2-C2-acid (CAS: 2797619-65-7), also referred to as Thalidomide-Propargyne-PEG2-COOH, is a multifunctional compound integrating a thalidomide backbone, a propargyl group, a polyethylene glycol (PEG2) linker, and a terminal carboxylic acid group. This design enhances solubility, stability, and reactivity, making it valuable in PROTAC (Proteolysis-Targeting Chimera) development and targeted protein degradation studies . Its structure enables precise conjugation with biomolecules via click chemistry (e.g., azide-alkyne cycloaddition) or carbodiimide-mediated coupling .

Properties

Molecular Formula |

C23H24N2O9 |

|---|---|

Molecular Weight |

472.4 g/mol |

IUPAC Name |

3-[2-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]prop-2-ynoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C23H24N2O9/c26-18-7-6-17(21(29)24-18)25-22(30)16-5-1-3-15(20(16)23(25)31)4-2-9-32-11-13-34-14-12-33-10-8-19(27)28/h1,3,5,17H,6-14H2,(H,27,28)(H,24,26,29) |

InChI Key |

FCTRJXVUQRIZRI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)C#CCOCCOCCOCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-propargyl-O-PEG2-C2-acid involves several steps:

Thalidomide Derivatization: Thalidomide is first modified to introduce a functional group that can be linked to the PEG chain.

PEG Linker Attachment: A PEG2 linker is then attached to the modified thalidomide. This step often involves the use of coupling reagents and catalysts to facilitate the reaction.

Propargyl Group Introduction: The terminal alkyne group (propargyl) is introduced to the PEG linker, enabling the compound to participate in click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC)

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions to ensure high yield and purity.

Purification: The crude product is purified using techniques such as chromatography to remove impurities.

Quality Control: The final product undergoes rigorous quality control tests, including NMR and mass spectrometry, to confirm its structure and purity

Chemical Reactions Analysis

Types of Reactions

Thalidomide-propargyl-O-PEG2-C2-acid undergoes several types of chemical reactions:

Click Chemistry: The terminal alkyne group allows the compound to participate in CuAAC reactions with azide-containing molecules

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the PEG linker

Common Reagents and Conditions

Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole rings

Coupling Reagents: Such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) for attaching the PEG linker

Major Products

The major products formed from these reactions include conjugates with various biomolecules, such as peptides, proteins, and other small molecules .

Scientific Research Applications

Thalidomide-propargyl-O-PEG2-C2-acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules

Biology: Facilitates the study of protein-protein interactions and protein degradation pathways

Medicine: Employed in the development of PROTACs for targeted protein degradation, which has potential therapeutic applications in cancer and other diseases

Industry: Used in the production of advanced materials and nanotechnology

Mechanism of Action

Thalidomide-propargyl-O-PEG2-C2-acid exerts its effects through the following mechanisms:

Cereblon Binding: The thalidomide-based cereblon ligand binds to the cereblon protein, a component of the E3 ubiquitin ligase complex

Protein Degradation: The compound facilitates the ubiquitination and subsequent degradation of target proteins via the proteasome

Pathways Involved: The ubiquitin-proteasome pathway is the primary pathway involved in the mechanism of action

Comparison with Similar Compounds

Structural Analogs

The compound belongs to a family of thalidomide derivatives modified with PEG linkers and terminal functional groups. Key analogs include:

| Compound Name | CAS Number | Key Features | Applications |

|---|---|---|---|

| Thalidomide-O-PEG2-propargyl | 2098487-52-4 | Propargyl terminus, PEG2 linker | Click chemistry, PROTAC synthesis |

| Thalidomide-Propargyne-PEG3-COOH | 2797649-54-6 | PEG3 linker, carboxylic acid terminus | Enhanced solubility, protein conjugation |

| Propargyl-PEG4-CH2COOH | 1429934-37-1 | PEG4 linker, no thalidomide backbone | General bioconjugation |

| Thalidomide-O-PEG2-CH2-Ald | N/A | Aldehyde terminus, PEG2 linker | Site-specific protein labeling |

Key Differences :

- PEG Length : Shorter PEG chains (e.g., PEG2 vs. PEG3/4) reduce steric hindrance but may compromise solubility .

- Terminal Groups : Carboxylic acid (–COOH) enables covalent bonding to amines, while aldehyde (–CH2-Ald) facilitates oxime ligation .

- Backbone Modifications: Non-thalidomide analogs (e.g., Propargyl-PEG4-CH2COOH) lack cereblon-binding activity critical for PROTACs .

Reactivity and Stability

Thalidomide-propargyl-O-PEG2-C2-acid exhibits distinct reactivity compared to propargyl esters and amides. Unlike propargyl amides, which form stable zwitterionic adducts with B(C6F5)3, propargyl esters (like this compound) undergo rapid rearrangement due to carbocation instability, limiting 1,2-addition products . This instability necessitates careful handling during synthesis but allows dynamic applications in reversible bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.